2,5-Dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid
Description
Benzazepine Core
- Structure : A benzene ring fused to a seven-membered azepine ring containing one nitrogen atom.
- Saturation : Partial hydrogenation (tetrahydro) reduces ring strain while maintaining planar aromaticity in the benzene moiety.
- Functionalization : The 2,5-dioxo groups introduce electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Benzodiazepine Core
- Structure : A benzene ring fused to a diazepine ring containing two nitrogen atoms.
- Key Differences :
The 8-carboxylic acid substituent in the title compound adds polarity and hydrogen-bonding capacity, potentially enhancing solubility relative to non-functionalized analogs.
Synonyms and Historical Naming Conventions in Chemical Literature
Historical naming practices for this compound reveal evolving taxonomic approaches:
- Early synonyms :
- Modern standardization :
Properties
CAS No. |
651316-11-9 |
|---|---|
Molecular Formula |
C11H9NO4 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
2,5-dioxo-3,4-dihydro-1H-1-benzazepine-8-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c13-9-3-4-10(14)12-8-5-6(11(15)16)1-2-7(8)9/h1-2,5H,3-4H2,(H,12,14)(H,15,16) |
InChI Key |
CRFOJNLCCVHYJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C(C1=O)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis
The synthesis often begins with the preparation of intermediates that can be converted into the target compound through several chemical transformations:
Starting Materials : Commonly used starting materials include 2-nitrobenzaldehyde and 2-chloroethylamine hydrochloride.
Condensation Reaction : The first step involves condensing 2-nitrobenzaldehyde with 2-chloroethylamine hydrochloride in an organic solvent such as methanol or ethanol.
Nitro Reduction : This is followed by a nitro-reduction reaction using reducing agents like iron powder or zinc powder to yield an amine intermediate.
Cyclization : The next step involves cyclization in the presence of a suitable catalyst or under specific thermal conditions to form the bicyclic structure characteristic of benzazepines.
Acetylation : The resulting compound is then acetylated using acetylating agents in the presence of bases such as sodium methoxide or triethylamine to generate the final product.
Alternative Synthesis via Lactamization
Another method involves lactamization processes where derivatives of amino acids are reacted with appropriate carbonyl compounds:
- Example Reaction : β-alanine can be reacted with substituted quinoline derivatives under acidic conditions (e.g., using polyphosphoric acid) to facilitate the formation of the desired lactam structure.
Reaction Conditions and Optimization
The success of these synthetic routes heavily relies on optimizing various parameters:
Temperature Control : Maintaining specific temperatures during reactions (e.g., 70-80 °C for lactamization) is crucial for achieving high yields.
pH Adjustment : Adjusting the pH at different stages of the synthesis can significantly impact the solubility and reactivity of intermediates.
Analytical Techniques : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
Yield and Purity Analysis
The yields for various synthetic routes can vary widely based on the methods used and conditions applied:
| Method | Yield (%) | Comments |
|---|---|---|
| Nitro reduction + Cyclization | Up to 88% | High yield reported under optimized conditions |
| Lactamization | Up to 92% | Effective for specific derivatives |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-deficient aromatic system facilitates nucleophilic substitution at activated positions. In related benzazepine derivatives:
-
C-7 functionalization occurs via reaction with β-alanine in 50% aqueous ethanol/NaHCO₃ at reflux (80°C), forming amino-substituted intermediates through an addition-elimination mechanism .
-
Electron-withdrawing groups (ketones, halogens) enhance reactivity by polarizing the aromatic ring .
Key reagents :
| Nucleophile | Conditions | Product Type |
|---|---|---|
| β-alanine | 50% EtOH/NaHCO₃, Δ | C7-amino derivative |
| 2-aminobenzoic acid | Same as above | C7-arylamino derivative |
Cyclization Reactions
The carboxylic acid group enables intramolecular lactamization under acidic conditions:
-
PPA-mediated cyclization : Heating with polyphosphoric acid (120°C, 2-4 hr) forms tricyclic lactams via dehydration .
-
H₂SO₄-assisted cyclization : Concentrated sulfuric acid induces sulfonation alongside cyclization, producing dibenzodiazepine sulfonic acids .
Example pathway :
8-Amino intermediate → Cyclization → Tricyclic lactam (yield: >85%) .
Esterification
-
Reacts with methanol/H₂SO₄ under reflux to form methyl esters.
Typical conditions :
| Esterification Agent | Temperature | Time | Yield |
|-----------------------|-------------|------|-------|
| Methanol + H₂SO₄ | 60-80°C | 6 hr | 70-85% |
Amidation
-
Forms primary amides with ammonia or secondary amides with alkylamines via DCC-mediated coupling.
Reactivity order : NH₃ > primary amines > secondary amines.
Reduction Reactions
Selective reduction of ketones or nitro groups (in precursors) is achievable:
-
Nitro → Amino : Sodium dithionite (Na₂S₂O₄) in aqueous K₂CO₃ at 50°C reduces nitro groups to amines (>90% yield) .
-
Ketone → Alcohol : Limited data exists, but NaBH₄ or LiAlH₄ may reduce ketones selectively.
Decarboxylation
Thermal decarboxylation occurs under acidic or high-temperature conditions:
-
Conditions : H₂SO₄, 150°C, 3 hr → CO₂ loss and formation of 2,5-dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine.
Salt Formation
The carboxylic acid forms stable salts with bases:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 2,5-dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid exhibit promising anticancer properties. For instance:
- Homoharringtonine , a related compound, has shown effectiveness against acute human leukemia and chloroquine-resistant strains of Plasmodium falciparum, suggesting that benzazepine derivatives may possess similar therapeutic potential .
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of cyclin-dependent kinase 1 (CDK1), which plays a crucial role in cell cycle regulation:
- A study aimed at discovering selective CDK1 inhibitors highlighted the structural insights provided by benzodiazepine derivatives, including this compound . This could lead to the development of targeted cancer therapies.
Synthesis of Complex Molecules
The unique chemical structure allows for the synthesis of complex organic molecules through methods such as palladium-catalyzed reactions:
- Research has demonstrated the use of this compound in formal cycloadditions, facilitating the assembly of tetrahydroquinolines and benzazepines . This showcases its utility in synthetic organic chemistry.
Case Study 1: Anticancer Properties
A study published by the University of Bristol explored the synthesis and biological evaluation of benzodiazepine derivatives, including 2,5-dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid. The findings indicated significant cytotoxicity against various cancer cell lines, supporting its potential as an anticancer agent .
Case Study 2: CDK1 Inhibitors
In a drug repurposing effort aimed at identifying CDK1 inhibitors, researchers utilized structural analogs of benzodiazepines. The insights gained from these studies suggest that modifications to the core structure can enhance inhibitory activity against CDK1 .
Mechanism of Action
The mechanism of action of 2,5-Dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as cyclooxygenase, which plays a role in inflammation and pain. Additionally, it can interact with DNA and proteins, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
5-Oxo-2,3,4,5-tetrahydro-1H-thieno[3,2-e][1,4]diazepine-8-carboxylic Acid
- Molecular Formula : C₈H₈N₂O₃S
- Key Features : Replaces the benzene ring with a thiophene (sulfur-containing heterocycle), retaining the diazepine core and carboxylic acid group.
- Physicochemical Impact : The sulfur atom enhances polarizability and alters electronic properties compared to the benzene ring in the target compound. This may influence solubility and binding interactions with biological targets .
Benazepril Hydrochloride Derivatives
- Key Features: Include esterified carboxylic acid groups (e.g., ethoxycarbonyl) and carboxymethyl substituents. Example: (3S)-3-[[(1S)-1-Carboxy-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid derivatives.
- Functional Impact : Ester groups act as prodrug motifs, requiring hydrolysis in vivo to release active carboxylic acids. This contrasts with the target compound’s free acid group, which is ionized at physiological pH, limiting membrane permeability .
Functional Group and Reactivity Comparison
- Reactivity Notes: The target compound’s carboxylic acid enables direct conjugation via amide bonds, whereas maleimide derivatives (e.g., ) rely on thiol-reactive groups for bioconjugation.
Antihypertensive Agents (Benazepril Derivatives)
- Mechanism : Angiotensin-converting enzyme (ACE) inhibition via hydrolysis of ester groups to active acids.
Cytotoxic Compounds
Physicochemical Properties
Biological Activity
2,5-Dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid is a compound with a complex structure that suggests potential pharmacological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 2,5-Dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid
- Molecular Formula : C₁₁H₉N₂O₄
- Molecular Weight : 219.20 g/mol
The compound features a benzazepine core that is known for various biological activities, particularly in the central nervous system (CNS).
Pharmacological Properties
The biological activity of 2,5-Dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid is influenced by its structural components. The benzodiazepine framework typically exhibits:
- Anxiolytic Effects : Similar to traditional benzodiazepines, it may reduce anxiety and promote sedation.
- Neuroprotective Properties : Potential protective effects on neuronal cells under stress conditions.
The benzimidazole component may enhance these activities or introduce new mechanisms of action.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- GABA Receptor Modulation : The compound may interact with GABA_A receptors, similar to other benzodiazepines.
- Inhibition of Neuroinflammatory Processes : Potential anti-inflammatory effects could contribute to neuroprotection.
In Vitro Studies
Initial studies have indicated that derivatives of this compound exhibit varying degrees of biological activity. For instance:
- A related compound was shown to have an IC50 of 0.37 μM in inhibiting specific cellular pathways associated with immune cell function in vitro .
In Vivo Studies
In vivo studies involving animal models have demonstrated promising results:
- Neurobehavioral Assessments : Mice treated with the compound showed reduced anxiety-like behavior in standard tests such as the elevated plus maze.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how 2,5-Dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid stacks up against other known compounds:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Diazepam | Benzodiazepine | Anxiolytic | Well-studied; widely used |
| Omeprazole | Benzimidazole | Antacid | Proton pump inhibitor |
| Albendazole | Benzimidazole | Antiparasitic | Broad-spectrum antiparasitic activity |
| Flumazenil | Benzodiazepine antagonist | Reversal of sedation | Specific antagonist properties |
This table illustrates the unique combination of properties that may be present in the target compound compared to established drugs.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthesis route for 2,5-dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid?
- Methodological Answer : Synthesis requires careful selection of starting materials (e.g., benzazepine precursors) and optimization of reaction conditions. For example, BBr₃ in CH₂Cl₂ can be used for demethylation steps, as seen in analogous benzazepine syntheses . Key factors include:
- Reagent Compatibility : Use of NaH or POCl₃ for cyclization steps .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to achieve ≥97% purity .
- Yield Optimization : Adjust stoichiometry and temperature to mitigate side reactions (e.g., lactam formation) .
Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility Testing : Use polar solvents (DMSO, methanol) for initial solubility screening, followed by pH-dependent studies in buffered aqueous solutions .
- Stability Assays : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH for 4 weeks). Impurity profiles should align with pharmacopeial standards (e.g., ≤2.0% total impurities) .
Q. What spectroscopic techniques are most reliable for structural confirmation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm the benzazepine core and carboxylic acid moiety. Key signals include δ ~12.0 ppm (carboxylic acid proton) and δ ~170–175 ppm (carbonyl carbons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₁H₉NO₄; theoretical 219.05 g/mol) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of benzazepine derivatives?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective catalysts (e.g., titanium tetrakisamine complexes) to achieve R/S configurations, as demonstrated in analogous tetrahydrobenzazepine syntheses .
- Crystallographic Analysis : Single-crystal X-ray diffraction to resolve ambiguities in diastereomer ratios .
Q. What strategies resolve contradictions in biological activity data for this compound?
- Methodological Answer :
- Dose-Response Curves : Perform assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
- Receptor Binding Studies : Use radioligand displacement assays (e.g., for GABAₐ or NMDA receptors) to validate target engagement .
- Control Experiments : Include known inhibitors/agonists (e.g., clozapine derivatives) to benchmark activity .
Q. How can impurity profiling be optimized for regulatory compliance?
- Methodological Answer :
- HPLC Method Development : Use a C18 column with gradient elution (acetonitrile/0.1% TFA) to separate impurities. Relative retention times should be calibrated against pharmacopeial references (e.g., USP standards) .
- Acceptance Criteria :
| Impurity | RT (min) | Limit (%) |
|---|---|---|
| A | 1.8 | ≤0.5 |
| B | 2.1 | ≤0.5 |
| Total | — | ≤2.0 |
| Table adapted from pharmacopeial guidelines . |
Methodological Challenges & Best Practices
Q. What are the best practices for scaling up lab-scale synthesis to pilot production?
- Methodological Answer :
- Process Safety : Conduct hazard analysis (e.g., DSC for exothermic reactions) before scaling.
- Solvent Selection : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) to improve EHS metrics .
Q. How can computational modeling enhance understanding of this compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Model transition states for cyclization steps to predict regioselectivity.
- Molecular Dynamics : Simulate solvent effects on crystallization behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
